Bismuth iodide

Thermal Stability High-Temperature Synthesis Phase Transitions

Bismuth(III) iodide (BiI₃) is the bismuth trihalide of choice for applications demanding a narrow band gap (~1.67 eV), high X-ray attenuation (Bi Z=83, I Z=53), and controlled hydrolytic reactivity. Unlike BiCl₃ or BiBr₃, its ionic lattice and higher thermal stability (mp ~408.6°C) enable reliable performance in perovskite solar absorbers (Cs₃Bi₂I₉, MA₃Bi₂I₉), high-sensitivity radiation detectors, and stepwise BiOI photocatalyst synthesis. Procurement of the iodide analog is critical—substituting the chloride or bromide will compromise band-gap engineering and device efficiency. Specify purity grade based on your application: ≥99% for general synthesis; ≥99.998%–99.999% (metals basis) for optoelectronic and detector-grade requirements.

Molecular Formula BiI3
Molecular Weight 589.6938 g/mol
CAS No. 7787-64-6
Cat. No. B147886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth iodide
CAS7787-64-6
Synonymsismuth iodide
bismuth iodide (1:3)
Molecular FormulaBiI3
Molecular Weight589.6938 g/mol
Structural Identifiers
SMILES[I-].[I-].[I-].[Bi+3]
InChIInChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3
InChIKeyKOECRLKKXSXCPB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 300 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Iodide (CAS 7787-64-6) for Procurement: Key Differentiators vs. In-Class Halides


Bismuth(III) iodide (BiI₃) is an inorganic compound classified as a bismuth trihalide. It exists as a gray-black, crystalline solid with a density of 5.778 g/cm³ and a melting point of approximately 408.6°C [1]. Characterized by its ionic lattice structure and narrow band gap of ~1.67 eV (experimental) [2], BiI₃ exhibits distinct physical and chemical behaviors compared to its lighter halide analogs, bismuth trichloride (BiCl₃) and bismuth tribromide (BiBr₃). These differences—encompassing thermal stability, electronic structure, and hydrolytic sensitivity—directly influence its suitability for applications in radiation detection, photovoltaics, and specialized synthetic chemistry.

Why BiI₃ Cannot Be Simply Substituted with BiCl₃ or BiBr₃ in Critical Applications


Despite belonging to the same bismuth trihalide family, BiI₃, BiBr₃, and BiCl₃ are not functionally interchangeable. The replacement of the halide anion from chloride or bromide to iodide induces profound changes in material properties. BiI₃ adopts an ionic salt structure, in stark contrast to the covalent solids BiCl₃ and BiBr₃ [1]. This structural divergence is directly linked to a significantly higher melting point, a markedly narrower electronic band gap [2], and drastically reduced Lewis acidity and hydrolytic reactivity [1]. Consequently, a procurement decision to use BiCl₃ or BiBr₃ in an application designed for BiI₃—or vice versa—will almost certainly result in suboptimal or failed performance, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for Bismuth Iodide (BiI₃) Against Closest Analogs


Thermal Stability: BiI₃ Melting Point Exceeds Analogs by Over 175°C

Bismuth iodide (BiI₃) exhibits a melting point of 408.6°C [1], which is significantly higher than that of bismuth tribromide (BiBr₃) at 218°C and bismuth trichloride (BiCl₃) at 230-232°C [2]. This 178-190°C increase in melting point indicates substantially stronger lattice cohesion in the iodide, a direct consequence of its ionic structure compared to the more covalent chloride and bromide [3].

Thermal Stability High-Temperature Synthesis Phase Transitions

Band Gap Engineering: BiI₃ Offers a Narrow, Visible-Active Band Gap vs. Wide-Gap Chlorides and Bromides

The experimental optical band gap of bulk BiI₃ is approximately 1.67 eV [1], while computed values for monolayer BiI₃ range from 1.57 eV (indirect, with SOC) [1]. In stark contrast, bismuth trichloride (BiCl₃) possesses a computed direct band gap of 3.426 eV [2], and bismuth tribromide (BiBr₃) exhibits a computed band gap of 2.84 eV [3]. This represents a substantial narrowing of the band gap by over 1.7 eV when moving from the chloride to the iodide.

Semiconductors Optoelectronics Band Gap Engineering

Lewis Acidity and Catalytic Reactivity: BiI₃ is an Unreactive Ionic Salt, Unlike Active Covalent BiCl₃ and BiBr₃

Density functional theory (DFT) studies and experimental observations reveal that BiI₃ is an ionic salt, while BiCl₃ and BiBr₃ are covalent solids [1]. This fundamental structural difference directly impacts Lewis acidity. Experimentally, BiI₃ shows no reactivity as a Lewis acid catalyst in nonpolar solvents, in contrast to BiBr₃, which effectively catalyzes the conversion of secondary and tertiary alcohols to alkenes [1]. The calculated relative energies of complexes follow the hardness trend BiCl₃ > BiBr₃ > BiI₃, confirming that BiI₃ is the least Lewis acidic.

Catalysis Lewis Acid Organic Synthesis

Aqueous Stability: BiI₃ Resists Hydrolysis, Unlike Readily Hydrolyzed BiCl₃ and BiBr₃

Bismuth iodide is practically insoluble in cold water (7.761 mg/L at 20°C) and does not undergo immediate hydrolysis [1]. In contrast, bismuth trichloride (BiCl₃) and bismuth tribromide (BiBr₃) react vigorously with water, undergoing hydrolysis to form insoluble bismuth oxyhalides (e.g., BiOCl) and acidic solutions . This difference is a direct consequence of the decreasing ionic character and increasing covalent nature of the Bi-X bond in the series I > Br > Cl.

Hydrolytic Stability Aqueous Chemistry Material Processing

Halide Complex Speciation: BiI₃ Forms Distinct Anionic Complexes in Solution

Raman laser spectroscopic studies on the speciation of bismuth(III) in aqueous HX solutions (X = Cl, Br, I) reveal a clear differentiation. For BiI₃ in aqueous HI, only the pentaiodo- and hexaiodo-bismuthate(III) complexes, [BiI₅]²⁻ and [BiI₆]³⁻, are formed [1]. In contrast, for BiCl₃ and BiBr₃ in corresponding HX solutions, an additional tetrahedral complex, [BiX₄·2H₂O]⁻, is observed alongside the penta- and hexa-halo species [1].

Coordination Chemistry Solution Speciation Analytical Chemistry

Optimal Procurement Scenarios for Bismuth Iodide (BiI₃) Based on Quantitative Evidence


X-ray and Gamma-ray Detector Fabrication

BiI₃ is a critical precursor for high-sensitivity X-ray detectors, particularly in hybrid organic-inorganic bismuth-iodide perovskites. Its high atomic number (Z=83 for Bi, Z=53 for I) provides strong X-ray attenuation, while the narrow band gap (1.57-1.67 eV) [1] facilitates efficient charge carrier generation. Recent studies on hybrid bismuth-iodides report exceptional X-ray sensitivity of up to 1988.98 µC Gy⁻¹ cm⁻² [2], and mechanochemically synthesized BiI₃-based pellets have demonstrated world-record sensitivity [3]. Its thermal stability (mp 408.6°C) [1] is advantageous for device fabrication processes.

Precursor for Lead-Free Perovskite Solar Cells

As a lead-free alternative, BiI₃ is used to synthesize bismuth-based perovskite absorbers like Cs₃Bi₂I₉ and MA₃Bi₂I₉. The narrow band gap of these materials (e.g., 2.0-2.2 eV for Cs₃Bi₂I₉) [1] allows for visible light absorption. While efficiencies are currently lower than lead-based analogs, the non-toxic nature of bismuth [2] and the hydrolytic stability of BiI₃ [3] make it a compelling choice for environmentally conscious photovoltaic research and for applications where long-term stability in humid environments is required.

Synthesis of Advanced Photocatalysts (BiOI)

BiI₃ serves as an effective precursor for the synthesis of bismuth oxyiodide (BiOI), a visible-light-active photocatalyst. Direct hydrolysis of BiI₃ yields BiOI with higher photocatalytic activity for organic pollutant degradation than commercial P25 TiO₂ under simulated sunlight [1]. The controlled conversion of BiI₃ microplates to BiOI nanoflakes under ultrasonic irradiation further enhances performance [2]. Its resistance to rapid hydrolysis allows for controlled, stepwise conversion to BiOI, unlike BiCl₃ or BiBr₃ which react uncontrollably with water.

Bismuth-Containing Ionic Liquids and Deep Eutectic Solvents

The distinct speciation and weak Lewis acidity of BiI₃-derived anions make it a valuable component in novel bismuth(III) halometallate ionic liquids and deep eutectic solvents [1]. Its ability to form stable, higher-coordinate anionic species ([BiI₅]²⁻, [BiI₆]³⁻) [2] in combination with bulky cations yields dense, highly colored liquids with potential applications in optics, photoluminescence, and as non-toxic alternatives to lead-based systems.

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